molecular formula C9H7Cl4NO2 B3920524 2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 6225-79-2

2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B3920524
CAS No.: 6225-79-2
M. Wt: 303.0 g/mol
InChI Key: PYTDPHFRHFGRPB-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(5-chloro-2-methoxyphenyl)acetamide is a halogenated acetamide derivative characterized by a trichloromethyl group attached to the acetamide nitrogen and a 5-chloro-2-methoxyphenyl aromatic ring. The presence of both electron-withdrawing (Cl) and electron-donating (OCH₃) groups on the phenyl ring creates a unique electronic environment, affecting molecular conformation, solubility, and reactivity.

Properties

IUPAC Name

2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl4NO2/c1-16-7-3-2-5(10)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTDPHFRHFGRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308512
Record name 2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6225-79-2
Record name 2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the reaction of 5-chloro-2-methoxyaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(5-chloro-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative .

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

  • 2,2,2-Trichloro-N-(2,5-dimethylphenyl)acetamide (25DMPTCA) : The N–H bond adopts a syn conformation relative to the 2-methyl group and anti to the 5-methyl group. This steric arrangement is stabilized by intermolecular N–H···O hydrogen bonds, forming chains in the crystal lattice .
  • 2,2,2-Trichloro-N-(2,6-dimethylphenyl)acetamide : Similar conformational preferences are observed, but the 2,6-dimethyl substitution leads to distinct packing interactions due to increased steric hindrance .
  • Target Compound : The 5-chloro-2-methoxy substituents likely induce a planar aromatic ring conformation, with the methoxy group participating in hydrogen bonding or dipole interactions.

Electronic Effects

  • Electron-Withdrawing vs. 2,2,2-Trichloro-N-(5-methoxy-2-pyrrolylphenyl)acetamide (9g): The methoxy group reduces melting point (67°C) compared to halogenated analogs (e.g., 9d: 90°C), likely due to decreased lattice energy from weaker van der Waals interactions .

Physicochemical Properties

Table 1: Key Properties of Selected Trichloroacetamides

Compound Name Substituents Molecular Weight Melting Point (°C) Notable Features
Target Compound 5-Cl, 2-OCH₃ 333.5* Not reported Dual electronic effects
25DMPTCA 2-CH₃, 5-CH₃ 317.6 Not reported Syn/anti conformation, H-bonding
2,2,2-Trichloro-N-(2,5-dichlorophenyl)acetamide 2-Cl, 5-Cl 337.4 Not reported High halogen content
9g (from ) 5-OCH₃, pyrrole ring ~380 67 Low melting point, pyrrole moiety

*Calculated based on molecular formula C₁₀H₈Cl₄NO₂.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide
Reactant of Route 2
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2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide

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